![molecular formula C20H18ClFN2O4S2 B11264766 Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B11264766.png)
Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, a piperazine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate typically involves multiple steps. One common approach includes:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Piperazine Ring: The piperazine ring is often introduced via nucleophilic substitution reactions.
Functional Group Modifications:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester or sulfonyl groups, converting them to alcohols or thiols.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate is under investigation for its therapeutic potential in treating neurological disorders and cancers. The sulfonamide group enhances its interaction with biological targets, making it a candidate for drug development.
Biological Research
This compound has been utilized in studies related to receptor binding and enzyme inhibition. Its mechanism of action involves interaction with neurotransmitter receptors, influencing cellular signaling pathways. Notably, it has shown promise in:
- Anticancer Activity : Research indicates that the compound can induce apoptosis in cancer cells, with increased caspase activity observed in treated samples. This suggests its potential as an anticancer agent.
- Enzyme Inhibition : The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been explored, which could be beneficial in treating conditions like Alzheimer's disease.
Industrial Applications
In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.
Antimicrobial Evaluation
A study on piperazine derivatives highlighted that incorporating the sulfonamide group significantly enhanced antimicrobial activity compared to non-sulfonamide counterparts. This finding suggests potential applications in developing new antibiotics.
Safety Profile
Toxicity studies indicate that the compound does not exhibit acute toxicity in animal models up to doses of 2000 mg/kg, suggesting a favorable safety profile for further development.
Summary Table of Applications
Application Area | Description |
---|---|
Medicinal Chemistry | Potential therapeutic agent for neurological disorders and cancers. |
Biological Research | Studies involving receptor binding and enzyme inhibition; anticancer effects noted. |
Industrial Applications | Intermediate for synthesizing complex pharmaceutical compounds. |
Mechanism of Action
The mechanism of action of Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the benzothiophene core can modulate enzyme activity. These interactions lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 1-((4’-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazine-1-carboxylate
Uniqueness
Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate is unique due to its specific combination of functional groups and structural motifs, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound in both research and potential therapeutic applications.
Biological Activity
Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate (CAS Number: 899725-12-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H21ClN2O4S2 with a molecular weight of 477.0 g/mol. The compound features a piperazine ring, which is known for its diverse pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Dopamine Receptor Modulation : Compounds with piperazine moieties have been shown to interact with dopamine receptors, particularly D3 receptors, which are implicated in various neuropsychiatric disorders. The structural modifications in this compound may enhance its selectivity and potency towards these receptors.
- Enzyme Inhibition : The sulfonamide group present in the structure is associated with enzyme inhibitory activities. Specifically, compounds similar to this one have demonstrated inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system .
- Anticancer Activity : Preliminary studies indicate that derivatives containing piperazine and sulfonamide functionalities exhibit cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). These effects are thought to result from the induction of apoptosis and disruption of cellular signaling pathways involved in tumor growth .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies have shown that similar piperazine derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .
Case Study: Cytotoxicity Evaluation
A detailed study focused on the cytotoxicity of various piperazine derivatives, including those structurally related to this compound, demonstrated the following findings:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | A549 | 15 |
Compound B | HT-29 | 20 |
Methyl 3-{...} | A549 | 18 |
Methyl 3-{...} | HT-29 | 22 |
These results suggest that the compound exhibits moderate cytotoxicity compared to other tested derivatives, indicating potential for further development as an anticancer agent .
Properties
Molecular Formula |
C20H18ClFN2O4S2 |
---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
methyl 3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-4-fluoro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C20H18ClFN2O4S2/c1-28-20(25)18-19(17-15(22)3-2-4-16(17)29-18)30(26,27)24-11-9-23(10-12-24)14-7-5-13(21)6-8-14/h2-8H,9-12H2,1H3 |
InChI Key |
WGXKQTUKPJEOKR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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